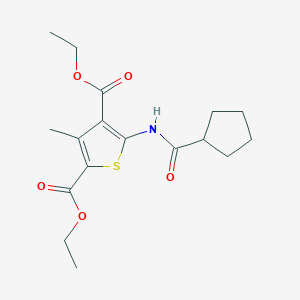
2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Triazole Ring: This can be done through a cyclization reaction involving hydrazine derivatives and appropriate reagents.
Coupling to Form the Final Compound: The final step would involve coupling the quinoline derivative with the triazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the methoxy and triazole groups.
2-(3-methoxyphenyl)quinoline-4-carboxamide: Lacks the triazole group.
N-(1,2,4-triazol-4-yl)quinoline-4-carboxamide: Lacks the methoxyphenyl group.
Uniqueness
2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide is unique due to the presence of both the methoxyphenyl and triazole groups, which might confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H15N5O2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-N-(1,2,4-triazol-4-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-26-14-6-4-5-13(9-14)18-10-16(15-7-2-3-8-17(15)22-18)19(25)23-24-11-20-21-12-24/h2-12H,1H3,(H,23,25) |
Clé InChI |
NKUKNFAIHPSEQQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN4C=NN=C4 |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN4C=NN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B335251.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N'-(3,4-dichlorophenyl)-N-ethylimidothiocarbamate](/img/structure/B335256.png)
![Methyl 3-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B335257.png)



![Methyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B335261.png)

![isopropyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335263.png)
![isopropyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335265.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B335266.png)
![Ethyl 6-ethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335267.png)
![1-[(4-Chloro-2-methylphenoxy)acetyl]-4-cinnamylpiperazine](/img/structure/B335272.png)

